molecular formula C11H14O2 B184728 (S)-2-(Isochroman-1-yl)ethanol CAS No. 177742-21-1

(S)-2-(Isochroman-1-yl)ethanol

Cat. No.: B184728
CAS No.: 177742-21-1
M. Wt: 178.23 g/mol
InChI Key: JXIIBWMBZVKXBX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Isochroman-1-yl)ethanol is a chiral compound that belongs to the class of isochromans. Isochromans are bicyclic compounds containing a benzene ring fused to a tetrahydrofuran ring. This specific compound is characterized by the presence of an ethanol group attached to the second carbon of the isochroman ring system. The (S) configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Isochroman-1-yl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-2-(Isochroman-1-yl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone to the alcohol. The process is carried out under high pressure and temperature to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Isochroman-1-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized to form (S)-2-(Isochroman-1-yl)ethanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: As mentioned earlier, the reduction of the corresponding ketone to this compound can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide to form the corresponding halides.

Major Products Formed:

  • Oxidation of this compound yields (S)-2-(Isochroman-1-yl)ethanone.
  • Reduction of (S)-2-(Isochroman-1-yl)ethanone produces this compound.
  • Substitution reactions can yield various halides or other functionalized derivatives.

Scientific Research Applications

(S)-2-(Isochroman-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.

    Industry: this compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(Isochroman-1-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The isochroman ring system provides a rigid framework that can enhance the compound’s stability and selectivity.

Comparison with Similar Compounds

  • ®-2-(Isochroman-1-yl)ethanol: The enantiomer of (S)-2-(Isochroman-1-yl)ethanol with a different three-dimensional arrangement of atoms.
  • Isochroman-1-ylmethanol: A related compound with a methanol group instead of an ethanol group.
  • Isochroman-1-ylmethylamine: A compound with an amine group attached to the isochroman ring.

Uniqueness: this compound is unique due to its specific (S) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable chiral building block in various research and industrial applications.

Properties

IUPAC Name

2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11-12H,5-8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIIBWMBZVKXBX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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